molecular formula C8H10Cl2N2OS B13799609 Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl-

Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl-

Cat. No.: B13799609
M. Wt: 253.15 g/mol
InChI Key: UZKSHOJTJYDUDY-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl- is a useful research compound. Its molecular formula is C8H10Cl2N2OS and its molecular weight is 253.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that cyclopropanecarboxamide derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole-containing compounds against various bacterial strains, suggesting that modifications to the cyclopropanecarboxamide structure could enhance its bioactivity. For instance, the incorporation of thiazole rings has been linked to improved interactions with bacterial enzymes, leading to increased efficacy against resistant strains .

Neuropharmacological Effects
Cyclopropanecarboxamide derivatives have been investigated for their potential neuropharmacological effects. Specifically, compounds that modulate NMDA receptor activity are of interest in treating neurodegenerative diseases such as Alzheimer's. The thiazole moiety in these compounds may contribute to selective receptor modulation, which is crucial for minimizing side effects while maximizing therapeutic benefits .

Agricultural Applications

Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. Research has shown that cyclopropanecarboxamides can disrupt the physiological processes of pests. For example, a study demonstrated that certain derivatives effectively inhibited the growth of specific insect pests while being less toxic to beneficial insects. This selective toxicity is vital for integrated pest management strategies in sustainable agriculture .

Plant Growth Regulation
Additionally, cyclopropanecarboxamide derivatives have been explored for their roles as plant growth regulators. They can influence plant development by modulating hormonal pathways. Field trials have indicated that these compounds can enhance crop yields under stress conditions by improving root development and nutrient uptake .

Materials Science

Polymeric Applications
In materials science, cyclopropanecarboxamide derivatives have been utilized in the synthesis of novel polymers. Their unique chemical structure allows them to act as cross-linking agents in polymer matrices, enhancing mechanical properties and thermal stability. Research has shown that incorporating these compounds into polymer formulations can lead to materials with superior performance characteristics suitable for various industrial applications .

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial activity of a series of cyclopropanecarboxamide derivatives against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial growth at low concentrations of the tested compounds, supporting their potential as new antimicrobial agents.
  • Field Trials on Pest Control : In agricultural settings, field trials were conducted using formulations containing cyclopropanecarboxamide derivatives. The results showed a marked decrease in pest populations while maintaining high levels of beneficial insects, demonstrating the compound's potential in sustainable agriculture.
  • Polymer Development Research : A study focused on developing high-performance polymers using cyclopropanecarboxamide as a cross-linker revealed improved thermal and mechanical properties compared to traditional polymer systems. These findings suggest significant industrial applications for these enhanced materials.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding cyclopropanecarboxylic acid derivatives and thiazolylamine products . This reaction is critical for understanding its environmental degradation and metabolic pathways.

Reaction Conditions Products Mechanistic Notes
Acidic (HCl, H₂SO₄) or Basic (NaOH, LiOH) aqueous solutions 2,2-Dichloro-1-methylcyclopropanecarboxylic acid + 4,5-dihydro-2-thiazolylamineRate depends on pH and temperature; base-catalyzed hydrolysis proceeds via nucleophilic attack on the carbonyl carbon.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in ring-opening reactions under thermal or catalytic conditions. For example:

  • Thermal decomposition at elevated temperatures (>150°C) leads to cleavage of the cyclopropane ring, forming dichloroalkene intermediates .

  • Acid-mediated ring-opening generates chlorinated aliphatic compounds via electrophilic addition .

Reaction Type Conditions Products
Thermal decomposition150–200°C, inert atmosphere1,2-Dichloro-1-methylpropene derivatives
Acid-catalyzedH₂SO₄, 80°CChlorinated carboxylic acid derivatives

Nucleophilic Substitution at Thiazolyl Group

The 4,5-dihydro-2-thiazolyl group undergoes nucleophilic substitution at the sulfur or nitrogen atoms. For instance:

  • Thiol displacement : Reaction with mercaptans (RSH) replaces the thiazolyl sulfur, forming sulfide derivatives .

  • Amine alkylation : The NH group in the thiazolyl ring reacts with alkyl halides to form N-alkylated products .

Reagent Conditions Product
Ethyl mercaptanK₂CO₃, DMF, 60°C2-(Ethylthio)-4,5-dihydrothiazole derivative
Methyl iodideRoom temperature, DCMN-Methyl-4,5-dihydro-2-thiazolylamide

Oxidation of Dihydrothiazolyl Ring

The 4,5-dihydrothiazolyl moiety is susceptible to oxidation, converting the dihydro ring into a fully aromatic thiazole system. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) .

Oxidizing Agent Conditions Product
H₂O₂ (30%)Acetic acid, 50°C2-Thiazolyl-substituted cyclopropanecarboxamide
mCPBADCM, 0°C to RTSulfoxide or sulfone derivatives (depending on stoichiometry)

Interaction with Biological Targets

The compound exhibits inhibitory activity against enzymes such as c-Met kinase (IC₅₀ values in nanomolar range) and Mycobacterium tuberculosis PtpB . Its mechanism involves:

  • Hydrogen bonding between the amide carbonyl and enzyme active sites.

  • Halogen bonding via chlorine atoms to hydrophobic pockets .

Mechanistic and Synthetic Insights

  • Steric effects : The 1-methyl group on the cyclopropane ring hinders nucleophilic attack at the adjacent carbon.

  • Electronic effects : Electron-withdrawing chlorine atoms increase the electrophilicity of the cyclopropane ring, favoring ring-opening .

  • Synthetic utility : This compound serves as a precursor for fused heterocycles via Cloke–Wilson rearrangements (e.g., lactams, lactones) .

Stability and Handling Considerations

  • Storage : Stable under inert gas at –20°C; sensitive to moisture and light .

  • Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) .

Properties

Molecular Formula

C8H10Cl2N2OS

Molecular Weight

253.15 g/mol

IUPAC Name

2,2-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C8H10Cl2N2OS/c1-7(4-8(7,9)10)5(13)12-6-11-2-3-14-6/h2-4H2,1H3,(H,11,12,13)

InChI Key

UZKSHOJTJYDUDY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=NCCS2

Origin of Product

United States

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